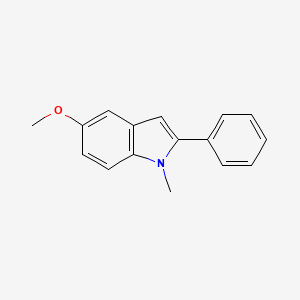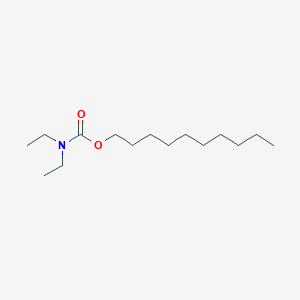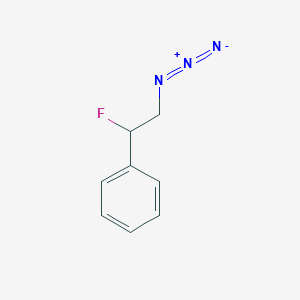
3-(Trimethylgermyl)prop-2-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylgermyl)prop-2-ynal: is an organic compound characterized by the presence of a trimethylgermyl group attached to a prop-2-ynal backbone. This compound is notable for its unique combination of alkyne and aldehyde functional groups, which confer distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylgermyl)prop-2-ynal typically involves the reaction of a trimethylgermyl-substituted alkyne with an appropriate aldehyde precursor. One common method is the addition of trimethylgermylacetylene to a formylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trimethylgermyl)prop-2-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the alkyne group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted alkynes with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-(Trimethylgermyl)prop-2-ynal is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and aldehydes. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of novel pharmaceuticals and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Trimethylgermyl)prop-2-ynal involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various substrates. The aldehyde group can undergo nucleophilic addition, leading to the formation of new chemical bonds. These interactions are facilitated by the presence of the trimethylgermyl group, which enhances the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Prop-2-ynal: A simpler analog without the trimethylgermyl group.
3-(Trimethylsilyl)prop-2-ynal: Similar structure but with a trimethylsilyl group instead of trimethylgermyl.
3-(Trimethylstannyl)prop-2-ynal: Contains a trimethylstannyl group.
Uniqueness: 3-(Trimethylgermyl)prop-2-ynal is unique due to the presence of the trimethylgermyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations compared to its analogs. The trimethylgermyl group also enhances the compound’s stability, making it a valuable intermediate in various synthetic applications.
Propriétés
| 119025-74-0 | |
Formule moléculaire |
C6H10GeO |
Poids moléculaire |
170.77 g/mol |
Nom IUPAC |
3-trimethylgermylprop-2-ynal |
InChI |
InChI=1S/C6H10GeO/c1-7(2,3)5-4-6-8/h6H,1-3H3 |
Clé InChI |
KDSPPTINPMHJLL-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








